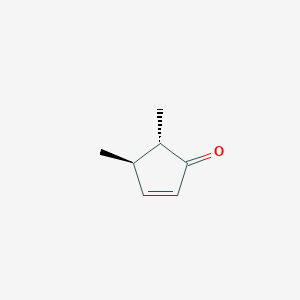![molecular formula C8H18O2 B14692080 2-Methyl-1-[(2-methylpropyl)peroxy]propane CAS No. 32752-09-3](/img/structure/B14692080.png)
2-Methyl-1-[(2-methylpropyl)peroxy]propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-[(2-methylpropyl)peroxy]propane is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). They are known for their ability to initiate polymerization reactions and are widely used in the production of plastics and other polymers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-[(2-methylpropyl)peroxy]propane typically involves the reaction of 2-methylpropane with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions include maintaining a low temperature to prevent decomposition of the peroxide and using a solvent such as dichloromethane to dissolve the reactants.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: 2-Methyl-1-[(2-methylpropyl)peroxy]propane can undergo oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The peroxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products depend on the nucleophile used but can include ethers and esters.
科学的研究の応用
2-Methyl-1-[(2-methylpropyl)peroxy]propane has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions to produce various polymers.
Biology: It is studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Research is ongoing to explore its potential use in drug synthesis and as a therapeutic agent.
Industry: It is used in the production of plastics, resins, and other industrial materials.
作用機序
The mechanism of action of 2-Methyl-1-[(2-methylpropyl)peroxy]propane involves the generation of free radicals. These free radicals can initiate polymerization reactions by attacking double bonds in monomers, leading to the formation of polymers. The peroxide group decomposes to form two free radicals, which then propagate the reaction.
類似化合物との比較
Di-tert-butyl peroxide: Another organic peroxide used as a polymerization initiator.
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Uniqueness: 2-Methyl-1-[(2-methylpropyl)peroxy]propane is unique due to its specific structure, which provides distinct reactivity and stability compared to other peroxides. Its branched structure offers different steric and electronic effects, influencing its reactivity in various chemical reactions.
特性
CAS番号 |
32752-09-3 |
|---|---|
分子式 |
C8H18O2 |
分子量 |
146.23 g/mol |
IUPAC名 |
2-methyl-1-(2-methylpropylperoxy)propane |
InChI |
InChI=1S/C8H18O2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChIキー |
TVWBTVJBDFTVOW-UHFFFAOYSA-N |
正規SMILES |
CC(C)COOCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


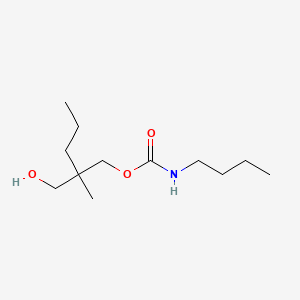
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
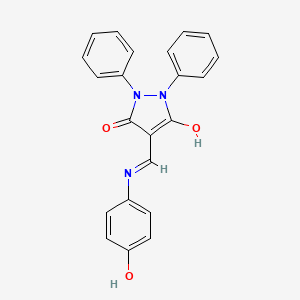
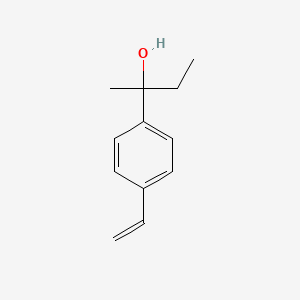
![1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14692008.png)
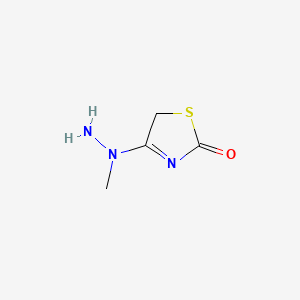


![[1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one](/img/structure/B14692027.png)

![[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate](/img/structure/B14692041.png)
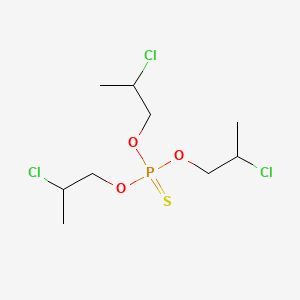
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)
